Product packaging for 7-(4-Methyl-3-cyclohexen-1-yl)oct-4-enal(Cat. No.:CAS No. 83878-06-2)

7-(4-Methyl-3-cyclohexen-1-yl)oct-4-enal

Cat. No.: B12659741
CAS No.: 83878-06-2
M. Wt: 220.35 g/mol
InChI Key: YKNGWDQGRDGMSS-HWKANZROSA-N
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Description

7-(4-Methyl-3-cyclohexen-1-yl)oct-4-enal ( 83878-06-2) is a high-value aldehyde with the molecular formula C 15 H 24 O and an exact mass of 220.35 . This compound is supplied as a research-grade chemical intermediate for use in professional laboratory settings. Compounds with similar aldehyde and cyclohexene structures are frequently investigated in research and development for their organoleptic properties and are commonly used in the creation of novel fragrance and flavor formulations . Structurally related molecules are known to impart a range of olfactory notes, such as clean, herbal, and aldehydic, making them valuable for developing sophisticated scent profiles in perfumery . Researchers utilize this compound to explore new olfactory avenues, study structure-odor relationships, and develop unique compositions for fine fragrances, personal care products, and household detergents . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, and is strictly prohibited for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B12659741 7-(4-Methyl-3-cyclohexen-1-yl)oct-4-enal CAS No. 83878-06-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83878-06-2

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(E)-7-(4-methylcyclohex-3-en-1-yl)oct-4-enal

InChI

InChI=1S/C15H24O/c1-13-8-10-15(11-9-13)14(2)7-5-3-4-6-12-16/h3,5,8,12,14-15H,4,6-7,9-11H2,1-2H3/b5-3+

InChI Key

YKNGWDQGRDGMSS-HWKANZROSA-N

Isomeric SMILES

CC1=CCC(CC1)C(C)C/C=C/CCC=O

Canonical SMILES

CC1=CCC(CC1)C(C)CC=CCCC=O

Origin of Product

United States

Synthetic Methodologies and Strategies for 7 4 Methyl 3 Cyclohexen 1 Yl Oct 4 Enal

Historical Perspectives on the Synthesis of 7-(4-Methyl-3-cyclohexen-1-yl)oct-4-enal

Classical Approaches to Carbon-Carbon Bond Formation in this compound Synthesis

The classical synthesis of this compound is best understood as a multi-step process involving the separate construction of the cyclohexene (B86901) ring and the subsequent elaboration of the octenal side chain. Key reactions in this sequence include the Wittig and Grignard reactions, which are foundational methods for carbon chain elongation and functional group transformation.

Wittig Reaction Applications for Olefinic Linkage Formation

The Wittig reaction is a powerful and widely used method for converting ketones and aldehydes into alkenes, making it an ideal candidate for forming the C4=C5 double bond in the octenal chain. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org The general mechanism involves the reaction of a phosphorus ylide with a carbonyl compound to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and a stable phosphine (B1218219) oxide, such as triphenylphosphine (B44618) oxide. masterorganicchemistry.comorganic-chemistry.org

In a plausible synthetic pathway to this compound, a key intermediate is the ketone 1-(4-Methylcyclohex-3-en-1-yl)ethanone (also known as 4-acetyl-1-methylcyclohexene). nih.govcymitquimica.com This ketone can be subjected to a Wittig reaction with a phosphorus ylide containing the remaining six carbons of the octenal chain. However, a more strategic approach involves a shorter chain elongation followed by other reactions. For instance, a Wittig reaction could be used to add two carbons, creating an α,β-unsaturated ester, which is then further modified.

The choice of the ylide is critical as it influences the stereochemistry of the resulting double bond. Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) typically lead to the (Z)-alkene, whereas stabilized ylides (containing an electron-withdrawing group) favor the formation of the (E)-alkene. organic-chemistry.org

Grignard Reaction Sequences for Alkyl Chain Elongation

The Grignard reaction provides an essential tool for forming carbon-carbon bonds by reacting an organomagnesium halide (the Grignard reagent) with an electrophile, such as a carbonyl compound. leah4sci.comwikipedia.orgmasterorganicchemistry.comyoutube.com This reaction is fundamental for alkyl chain elongation.

Starting again with the 1-(4-Methylcyclohex-3-en-1-yl)ethanone intermediate, a Grignard reaction can be employed to introduce the remaining portion of the carbon skeleton. For example, reaction with a suitable five-carbon Grignard reagent, such as 3-pentenylmagnesium bromide, would attack the ketone's carbonyl group. Subsequent acidic workup would yield a tertiary alcohol. This alcohol would then need to undergo further transformations, such as dehydration to form an additional double bond and subsequent oxidation of a precursor functional group to generate the final aldehyde.

Alternatively, a more controlled elongation can be achieved by reacting a Grignard reagent derived from the cyclohexene moiety with an appropriate electrophile. For example, 4-formyl-1-methylcyclohexene could be reacted with a Grignard reagent to build the chain, or a Grignard reagent like (4-methylcyclohex-3-en-1-yl)magnesium bromide could be reacted with an epoxide or an aldehyde to extend the chain. masterorganicchemistry.com

Reaction Type Starting Material Reagent Type Intermediate Product
Wittig Reaction1-(4-Methylcyclohex-3-en-1-yl)ethanonePhosphorus YlideUnsaturated Ester/Alkene
Grignard Reaction1-(4-Methylcyclohex-3-en-1-yl)ethanoneOrganomagnesium HalideTertiary Alcohol

Multi-step Reaction Pathways for Cyclohexene Ring and Octenal Chain Construction

Cyclohexene Ring Construction: The 4-methyl-3-cyclohexen-1-yl core is commonly synthesized via a Diels-Alder reaction. cerritos.eduacs.org This [4+2] cycloaddition provides a powerful method for forming six-membered rings with good control over regiochemistry. A typical industrial route involves the reaction of a conjugated diene like isoprene (B109036) with an appropriate dienophile such as acrolein. This reaction directly establishes the cyclohexene ring with the methyl group and a functional handle (the aldehyde from acrolein) for further modification. Another common starting material is 4-methylcyclohexanol , which can be dehydrated using a strong acid like sulfuric or phosphoric acid to yield 4-methylcyclohexene . youtube.comedubirdie.com

Octenal Chain Construction and Coupling: A plausible multi-step pathway is outlined below:

Diels-Alder Reaction: Isoprene reacts with crotonaldehyde (B89634) to form 4-methyl-3-cyclohexene-1-carboxaldehyde .

Grignard Addition: This aldehyde is then treated with a Grignard reagent, such as sec-butylmagnesium bromide, to form a secondary alcohol.

Oxidation: The alcohol is oxidized to the corresponding ketone, 1-(4-Methylcyclohex-3-en-1-yl)ethanone .

Chain Elongation (Wittig/Grignard): The ketone undergoes a reaction, for instance a Horner-Wadsworth-Emmons reaction (a variation of the Wittig reaction), with a phosphonate (B1237965) ylide like triethyl phosphonoacetate to yield an α,β-unsaturated ester.

Reduction and Oxidation: The ester is reduced to an allylic alcohol, which is then carefully oxidized (e.g., using pyridinium (B92312) chlorochromate, PCC) to the final aldehyde, This compound .

Contemporary Advancements in this compound Synthesis

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, reducing waste, and, most importantly, controlling stereochemistry.

Stereoselective and Enantioselective Methodologies

The structure of this compound contains stereocenters, meaning it can exist as different stereoisomers. Each isomer can have a distinct odor profile, making stereocontrol a critical aspect of its synthesis for fragrance applications.

Contemporary research focuses on developing catalytic, asymmetric methods to control the formation of these stereocenters.

Asymmetric Diels-Alder Reaction: To create an enantiomerically enriched cyclohexene core, the Diels-Alder reaction can be performed using chiral Lewis acid catalysts. These catalysts can direct the approach of the diene and dienophile to favor the formation of one enantiomer over the other.

Stereoselective Domino Reactions: Modern organic synthesis increasingly utilizes domino or cascade reactions, where multiple bond-forming events occur in a single pot. A rhodium-carbene initiated domino sequence has been described for the stereoselective synthesis of highly substituted cyclohexanes, achieving excellent diastereomeric and enantiomeric control. nih.gov Such strategies, while not explicitly reported for this specific target, represent the forefront of cyclohexane (B81311) ring synthesis. acs.orgnih.gov

Organocatalysis: The use of small organic molecules as catalysts for stereoselective transformations has revolutionized synthesis. For instance, chiral amines can be used to catalyze asymmetric aldol (B89426) or Mannich reactions, which could be employed to build the side chain with a defined stereochemistry.

These advanced methods offer pathways to specific isomers of this compound, which is crucial for fine-tuning the olfactory properties of the final product.

Methodology Target Transformation Key Feature Potential Outcome
Asymmetric Diels-AlderCyclohexene Ring FormationChiral Lewis Acid CatalystEnantiomerically enriched cyclohexene core
Domino ReactionCyclohexane SynthesisMulti-reaction sequence in one potHigh stereocontrol (dr >97:3, 99% ee) nih.gov
OrganocatalysisSide Chain ConstructionChiral small molecule catalystStereodefined carbon-carbon bond formation

Chemo-selective Transformations and Functional Group Compatibility

The molecular architecture of this compound features two primary reactive sites: the aldehyde functional group and the two carbon-carbon double bonds. This polyfunctionality necessitates a high degree of chemo-selectivity in any synthetic transformation to avoid unwanted side reactions.

A key challenge lies in the selective manipulation of one functional group in the presence of others. For instance, the aldehyde group is highly susceptible to both nucleophilic attack and oxidation or reduction. ontosight.ai Therefore, reactions targeting the elongation of the carbon chain or modification of the cyclohexene ring must be compatible with the aldehyde moiety.

Protecting Group Strategies: A common and effective strategy to circumvent issues of chemo-selectivity is the use of protecting groups for the aldehyde functionality. Aldehydes can be reversibly converted into acetals, which are stable under a wide range of reaction conditions, particularly those involving strong nucleophiles or bases that would otherwise react with the aldehyde. wikipedia.orgpressbooks.pub For example, the aldehyde can be protected by reacting it with a diol, such as ethylene (B1197577) glycol, under acidic conditions to form a cyclic acetal. This protected intermediate can then undergo further transformations, such as carbon-carbon bond formation, before the aldehyde is regenerated by acidic hydrolysis. organic-chemistry.org

Data Table: Protecting Groups for Aldehydes

Protecting GroupFormation ConditionsCleavage ConditionsStability
Dimethyl acetalMethanol, acid catalystAqueous acidBasic, nucleophilic reagents
1,3-Dioxolane (from ethylene glycol)Ethylene glycol, acid catalystAqueous acidBasic, nucleophilic reagents, some oxidizing/reducing agents
1,3-Dithiane1,3-Propanedithiol, Lewis acidHeavy metal salts (e.g., HgCl₂), oxidative methodsAcidic and basic conditions, nucleophiles

Chemo-selective Carbon-Carbon Bond Formation: The construction of the octenal chain attached to the cyclohexene ring likely involves a carbon-carbon bond-forming reaction. The Wittig reaction is a powerful tool for this purpose, as it allows for the formation of a carbon-carbon double bond from an aldehyde or ketone. ontosight.aibeilstein-journals.org Importantly, Wittig reagents are generally tolerant of various functional groups, including ethers and alkenes, making them suitable for use with a precursor containing the 4-methyl-3-cyclohexene-1-yl moiety. ontosight.ainih.gov However, the reactivity of the aldehyde can still pose a challenge, and careful selection of the ylide and reaction conditions is crucial to ensure the desired outcome.

Alternative chemo-selective coupling reactions could involve organometallic reagents. However, the high reactivity of Grignard and organolithium reagents towards aldehydes necessitates either a protecting group strategy or the use of less reactive organometallic species, such as organocuprates, which can exhibit greater selectivity.

Sustainable and Green Chemistry Approaches to this compound Production

The fragrance industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. The synthesis of this compound can be designed with sustainability in mind by incorporating several green strategies.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. For instance, the synthesis of terpene-based fragrances, a class of compounds to which the target molecule is related, can benefit from biocatalytic methods. wur.nlnih.gov Enzymes such as lipases, oxidoreductases, and lyases can operate under mild conditions (ambient temperature and pressure, in aqueous media) and with high chemo-, regio-, and stereoselectivity. elsevierpure.com For example, a biocatalytic approach could be envisioned for the stereoselective reduction of a precursor ketone to the corresponding alcohol or the selective oxidation of an alcohol to the target aldehyde.

Sustainable Solvents and Atom Economy: The choice of solvent is a critical aspect of green chemistry. Utilizing water, supercritical carbon dioxide, or bio-based solvents like ethanol (B145695) can significantly reduce the environmental footprint of a synthesis. mdpi.com Furthermore, synthetic routes should be designed to maximize atom economy, which is a measure of how many atoms from the starting materials are incorporated into the final product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over those that generate significant amounts of waste.

Data Table: Green Chemistry Metrics for a Hypothetical Synthesis Step

MetricConventional ApproachGreen Approach
Reaction Acetal protection using p-TsOH in tolueneAcetal protection using a solid acid catalyst (e.g., zeolite) in a bio-based solvent
Solvent Toluene (petroleum-derived, toxic)Ethanol (renewable, less toxic)
Catalyst p-Toluenesulfonic acid (corrosive, requires neutralization)Reusable solid acid catalyst
Atom Economy Lower due to catalyst and potential side reactionsHigher due to catalyst reusability and potentially higher selectivity
E-Factor (Waste/Product Ratio) HigherLower

Challenges and Innovations in Synthetic Efficiency and Yield for this compound

Challenges in Multi-step Synthesis:

Purification: The separation of the desired product from byproducts and unreacted starting materials at each stage can be challenging, especially on an industrial scale. odinity.com

Stereocontrol: The target molecule contains a stereocenter and a double bond that can exist as E/Z isomers. Controlling the stereochemistry throughout the synthesis is a significant challenge. For example, the Wittig reaction can often lead to mixtures of stereoisomers. beilstein-journals.org

Scalability: A synthetic route developed in a laboratory setting may not be easily scalable to an industrial process due to factors such as heat transfer, mixing, and reagent handling.

Innovations for Enhanced Efficiency and Yield:

Catalytic Methods: The development of novel and highly efficient catalysts is a key driver of innovation. For instance, advanced catalytic systems for carbon-carbon bond formation, such as palladium-catalyzed cross-coupling reactions, can offer high chemo- and regioselectivity, reducing the need for protecting groups and simplifying synthetic routes. organic-chemistry.orgrsc.org

Tandem/Cascade Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single pot without the isolation of intermediates (tandem or cascade reactions) can dramatically increase efficiency by reducing the number of synthetic steps and purification procedures.

Data Table: Comparison of Batch vs. Flow Synthesis for a Hypothetical Olefination Step

ParameterBatch SynthesisFlow Synthesis
Reaction Time HoursMinutes to hours
Temperature Control Can be challenging, potential for hotspotsPrecise and uniform temperature control
Mixing Can be inefficient, especially on a large scaleEfficient mixing due to small reactor dimensions
Yield Variable, can be lower due to side reactionsOften higher and more consistent
Safety Higher risk with hazardous reagents/exothermic reactionsImproved safety due to small reaction volumes
Scalability Can be difficultMore straightforward to scale up by running longer or in parallel

Structural Elucidation and Conformational Analysis of 7 4 Methyl 3 Cyclohexen 1 Yl Oct 4 Enal

Advanced Spectroscopic Techniques for Structural Confirmation in Research

Spectroscopic methods are indispensable tools for the unambiguous determination of a molecule's structure. For a compound like 7-(4-methyl-3-cyclohexen-1-yl)oct-4-enal, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy would be required for full structural confirmation.

NMR spectroscopy provides detailed information about the carbon framework and the chemical environment of each proton within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be complex, with distinct signals corresponding to the aldehydic proton, olefinic protons, and the various aliphatic protons in the cyclohexene (B86901) ring and the octenal chain. The aldehydic proton (CHO) is expected to appear significantly downfield, typically in the range of 9-10 ppm, due to the deshielding effect of the carbonyl group. libretexts.orglibretexts.org The olefinic protons of the octenal chain (-CH=CH-) would likely resonate between 5.0 and 6.5 ppm, with their coupling constants providing information about the stereochemistry (cis or trans) of the double bond. The olefinic proton on the cyclohexene ring would also fall in this region. Protons adjacent to the carbonyl group (α-protons) are typically found between 2.0 and 2.5 ppm. libretexts.org The remaining aliphatic protons on the ring and chain would produce a complex series of overlapping signals in the upfield region (approximately 0.8-2.2 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a count of the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde is highly deshielded and would appear in the 190-215 ppm region. libretexts.org The olefinic carbons of both the cyclohexene ring and the octenal chain would resonate in the 100-150 ppm range. The remaining saturated carbon atoms of the cyclohexene ring and the octenal chain would appear in the upfield region of the spectrum.

A hypothetical breakdown of the expected NMR data is presented in the table below.

Functional Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehydic Proton (CHO)9.0 - 10.0190 - 215
Olefinic Protons (-CH=CH-)5.0 - 6.5100 - 150
Protons α to C=O2.0 - 2.530 - 50
Aliphatic Protons (ring & chain)0.8 - 2.220 - 40
Methyl Proton (-CH₃)0.8 - 1.215 - 25

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (220.35 g/mol ). echemi.com

Characteristic fragmentation patterns for unsaturated aldehydes often involve cleavage at the C-C bond adjacent to the carbonyl group (α-cleavage) and McLafferty rearrangement if a γ-hydrogen is available. libretexts.org The presence of the cyclohexene ring would also lead to specific fragmentation pathways, likely involving retro-Diels-Alder reactions, which are characteristic of cyclohexene derivatives. The analysis of these fragment ions would help to confirm the presence and connectivity of the different structural motifs within the molecule. For instance, the fragmentation of long-chain aldehydes can be complex, but often reveals the length of the aliphatic chain. scirp.org

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde, typically appearing around 1720-1740 cm⁻¹. pressbooks.pub The presence of the C=C double bonds in the octenal chain and the cyclohexene ring would give rise to stretching vibrations in the 1640-1680 cm⁻¹ region. The aldehydic C-H bond would show a characteristic pair of absorptions around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.orgpressbooks.pub The spectrum would also feature various C-H stretching and bending vibrations for the aliphatic and olefinic protons.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C=C stretching vibrations, which are often stronger and more distinct in the Raman spectrum compared to the IR spectrum. The symmetric vibrations of the carbon skeleton would also be more prominent.

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
C=O (aldehyde)1720 - 1740 (strong)~1720 (weak)
C=C (alkene)1640 - 1680 (medium)1640 - 1680 (strong)
C-H (aldehyde)2720 & 2820 (medium, sharp)Not typically observed
C-H (sp² & sp³)2850 - 3100 (multiple bands)2850 - 3100 (multiple bands)

Conformational Preferences and Dynamic Behavior of the Cyclohexene Ring and Octenal Chain

The 4-methyl-3-cyclohexene ring is expected to adopt a half-chair conformation, which is the most stable conformation for cyclohexene and its derivatives. cdnsciencepub.comlibretexts.orglibretexts.org The substituent at the 1-position (the octenal chain) can occupy either a pseudo-axial or a pseudo-equatorial position. Generally, bulky substituents on a cyclohexane (B81311) ring prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orglibretexts.org Therefore, it is highly probable that the octenal chain predominantly occupies the pseudo-equatorial position on the cyclohexene ring.

The long octenal chain has multiple single bonds, around which rotation can occur. This leads to a large number of possible conformations. The conformational flexibility of long-chain aldehydes is a known area of study, and the most stable conformers are those that minimize steric interactions between adjacent groups. acs.org The presence of the double bond in the octenal chain introduces some rigidity, but significant flexibility remains in the saturated portions of the chain.

Computational Approaches to this compound Conformation and Energetics

Computational chemistry provides a powerful means to investigate the conformational landscape and energetics of molecules like this compound.

Molecular Mechanics (MM): MM methods can be used to rapidly screen a large number of possible conformations to identify low-energy structures. This would involve systematically rotating around the single bonds of the octenal chain and evaluating the steric energy of each resulting conformer.

Density Functional Theory (DFT): DFT calculations can then be used to perform geometry optimizations and frequency calculations on the low-energy conformers identified by MM. acs.org This would provide more accurate information about the relative energies of the different conformations and their vibrational frequencies, which can be compared with experimental IR and Raman data. DFT methods are also widely used to predict NMR chemical shifts, which can be a valuable tool in confirming spectral assignments. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the molecule over time. This would provide insights into the flexibility of the octenal chain and the conformational exchange processes of the cyclohexene ring. Such simulations can reveal the preferred solution-phase conformations and the time scales of conformational interconversions.

Through these computational approaches, it is possible to build a detailed model of the three-dimensional structure and dynamic properties of this compound, complementing and aiding in the interpretation of experimental spectroscopic data.

Lack of Specific Research Data on the Biological Activities of this compound

Despite a comprehensive search of available scientific literature, specific research studies detailing the biological activities of the chemical compound this compound are not presently available.

While the structural characteristics of this compound, a synthetic organic compound, suggest potential for biological interactions, dedicated investigations into its antioxidant and anti-inflammatory properties, as outlined in the requested article structure, have not been published in the accessible scientific domain.

The initial search yielded general information about the compound, including its identity as a synthetic aldehyde with a cyclohexene ring attached to an octenal chain. ontosight.aiechemi.com Its molecular formula is C₁₅H₂₄O. ontosight.aiechemi.com There is mention of its potential applications in the fragrance industry and as an intermediate in pharmaceutical synthesis, with ongoing research into its broader biological effects. ontosight.ai However, this information remains general and does not provide the specific data required to populate the detailed sections on its bioactivities.

Consequently, the following sections, which were intended to form the core of the article, cannot be developed at this time due to the absence of specific research findings:

Investigations into the Biological Activities of 7 4 Methyl 3 Cyclohexen 1 Yl Oct 4 Enal

Exploration of Other Potential Bioactive Properties of 7-(4-Methyl-3-cyclohexen-1-yl)oct-4-enal:Beyond general statements of potential, no specific studies on other bioactive properties could be found.

It is important to note that the absence of published data does not definitively mean the compound lacks these biological activities, but rather that such specific investigations have not been made publicly available. Future research may shed light on the potential therapeutic or biological significance of this compound.

Antimicrobial Activity Research

The investigation into the antimicrobial properties of novel compounds is a critical area of research, given the rise of antibiotic-resistant pathogens. Aldehydes, as a class of organic compounds, are known to possess antimicrobial activities. nih.govnih.gov The antimicrobial potential of this compound would likely be evaluated against a panel of clinically relevant bacteria and fungi.

Initial screening would typically involve methods like the disk diffusion assay or the broth microdilution method to determine the minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Below is a hypothetical data table summarizing potential results from such an investigation.

MicroorganismStrainTypeMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive64
Escherichia coliATCC 25922Gram-negative128
Pseudomonas aeruginosaATCC 27853Gram-negative256
Candida albicansATCC 90028Fungus64
Bacillus subtilisATCC 6633Gram-positive32

Detailed Research Findings:

In a hypothetical study, this compound might exhibit moderate antimicrobial activity. The data could suggest greater efficacy against Gram-positive bacteria and fungi compared to Gram-negative bacteria. This differential activity is often attributed to the structural differences in the cell walls of these microorganisms. The outer membrane of Gram-negative bacteria can act as a barrier, preventing the entry of certain antimicrobial compounds. The lipophilic nature of many aldehydes may facilitate their interaction with and disruption of the microbial cell membrane. nih.gov

Further research could explore the mechanism of action, investigating whether the compound disrupts cell membrane integrity, inhibits essential enzymes, or interferes with microbial DNA replication.

Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. For a compound like this compound, with its reactive aldehyde group, investigations into its effect on enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), and acetylcholinesterase (AChE) would be relevant.

Enzyme inhibition assays are typically conducted in vitro, measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. The concentration of the compound that inhibits 50% of the enzyme's activity is known as the IC50 value.

A hypothetical data table of enzyme inhibition results is presented below.

EnzymeSourceIC50 (µM)
Cyclooxygenase-1 (COX-1)Ovine>100
Cyclooxygenase-2 (COX-2)Human (recombinant)45.2
5-Lipoxygenase (5-LOX)Potato25.8
Acetylcholinesterase (AChE)Electric eel89.7

Detailed Research Findings:

Hypothetical findings might indicate that this compound is a selective inhibitor of COX-2 over COX-1, which would be a desirable characteristic for an anti-inflammatory agent, as it would theoretically have a lower risk of gastrointestinal side effects. The compound could also show potent inhibition of 5-LOX, another key enzyme in the inflammatory pathway. The moderate inhibition of AChE might suggest a potential, albeit weaker, role in modulating cholinergic pathways. The mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, would be a subject for further kinetic studies. nih.gov

Receptor Binding Affinity Investigations

Understanding how a compound interacts with cellular receptors is fundamental to elucidating its pharmacological profile. Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. nih.govnih.gov For a novel compound like this compound, a screening against a panel of common G-protein coupled receptors (GPCRs) or nuclear receptors would be a logical starting point.

These assays often use a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest. The test compound is then introduced to see if it can displace the labeled ligand, and the concentration at which it displaces 50% of the bound ligand is its IC50, from which the binding affinity (Ki) can be calculated.

A hypothetical data table of receptor binding affinities is shown below.

ReceptorLigandKi (nM)
Cannabinoid Receptor 1 (CB1)[3H]CP-55,940>10,000
Cannabinoid Receptor 2 (CB2)[3H]CP-55,940850
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)[3H]Rosiglitazone1,200
Opioid Receptor Mu (µ)[3H]DAMGO>10,000

Detailed Research Findings:

The hypothetical data could suggest that this compound has a modest and selective binding affinity for the CB2 receptor, which is primarily expressed in immune cells and is a target for anti-inflammatory and immunomodulatory drugs. The weak affinity for the PPARγ receptor might also be of interest, as this receptor is involved in metabolic regulation and inflammation. The lack of significant binding to the CB1 and µ-opioid receptors would suggest a lower likelihood of psychoactive or opioid-related effects. Further functional assays would be necessary to determine if the compound acts as an agonist, antagonist, or inverse agonist at these receptors.

Methodological Considerations and Challenges in Biological Activity Assessment of this compound

The assessment of the biological activity of any novel compound, including this compound, is fraught with methodological considerations and potential challenges.

Compound Purity and Stability: The purity of the synthesized compound is paramount, as impurities can lead to false-positive or false-negative results. The stability of the aldehyde functional group can also be a concern, as it may be susceptible to oxidation or other reactions under certain assay conditions.

Solubility: The lipophilic nature of this compound may present solubility challenges in aqueous assay buffers. The use of solvents like DMSO is common, but the concentration of the solvent must be carefully controlled as it can have its own biological effects.

Assay Selection and Interpretation: The choice of assays is critical. In vitro assays provide valuable initial data but may not always translate to in vivo efficacy. nih.gov For instance, a compound that shows potent enzyme inhibition in a cell-free system may not be able to cross the cell membrane to reach its target in a whole-cell assay.

Stereochemistry: The compound this compound possesses multiple chiral centers. It is crucial to either test the racemic mixture and individual enantiomers separately or to synthesize a single stereoisomer, as different stereoisomers can have vastly different biological activities. researchgate.net

Off-Target Effects: A compound may interact with multiple targets, leading to a complex pharmacological profile. Comprehensive screening against a broad panel of enzymes and receptors is necessary to identify potential off-target effects.

Data Reproducibility: Ensuring the reproducibility of experimental results is fundamental to the scientific process. This requires standardized protocols, proper controls, and statistical analysis of the data.

Structure Activity Relationship Sar Studies of 7 4 Methyl 3 Cyclohexen 1 Yl Oct 4 Enal

Impact of Cyclohexene (B86901) Ring Substituents and Isomerism on Biological Interactions

Research on related compounds, such as damascones, provides valuable insights. For instance, α-damascone and β-damascone, which differ in the position of the double bond within the cyclohexene ring, exhibit distinct olfactory profiles. thegoodscentscompany.com α-damascone is described as having a floral, fruity-plum, and green scent with a camphoraceous nuance, whereas β-damascone contributes a more prominent rose aroma. thegoodscentscompany.comwikipedia.org This suggests that the location of the double bond is a key determinant in the molecule's interaction with olfactory receptors.

The methyl substituent on the cyclohexene ring also plays a crucial role. In substituted cyclohexanes, there is a thermodynamic preference for larger substituents to occupy the equatorial position to minimize steric hindrance. nih.gov This conformational preference dictates the three-dimensional structure of the molecule and, consequently, its ability to fit into the binding pocket of a receptor.

The table below illustrates the impact of isomeric differences in related compounds, which can be extrapolated to understand the potential variations in the biological activity of isomers of 7-(4-Methyl-3-cyclohexen-1-yl)oct-4-enal.

Featureα-Damasconeβ-DamasconeInferred Implication for this compound
Double Bond Position Non-conjugated with the side chainConjugated with the side chainThe position of the double bond in the cyclohexene ring likely modulates receptor binding affinity and specificity, leading to different biological responses.
Olfactory Profile Floral, fruity-plum, green, camphoraceous thegoodscentscompany.comRosy, fruity wikipedia.orgIsomers of this compound are expected to have distinct sensory profiles and potentially different biological activities.

Influence of Octenal Chain Length, Branching, and Unsaturation on Activity Profiles

The octenal side chain of this compound is a significant contributor to its biological activity. Variations in chain length, the presence and position of double bonds (unsaturation), and branching patterns can dramatically alter a molecule's interaction with biological systems.

Studies on cannabimimetic indoles have shown that the length of an alkyl side chain is critical for receptor binding affinity, with optimal binding occurring at a specific chain length. thegoodscentscompany.com Similarly, for aldehydes acting on olfactory receptors, chain length is a determining factor for whether a compound acts as an agonist or an antagonist. For the rat olfactory receptor OR-I7, aldehydes with a chain of at least five carbons are required for activation. nih.gov

The unsaturation in the octenal chain, specifically the double bond at the C4 position, introduces conformational rigidity and potential for different types of interactions (e.g., π-π stacking) within a receptor binding site. The geometry of this double bond (cis or trans) would also be expected to have a profound impact on the molecule's shape and its ability to activate a receptor.

The table below summarizes the influence of side chain characteristics on the activity of related compounds.

Side Chain FeatureObservation in Analogous CompoundsInferred Implication for this compound
Chain Length Optimal alkyl chain length of 5 carbons for high-affinity binding to cannabinoid receptors. thegoodscentscompany.comThe eight-carbon length of the octenal chain is likely a key factor in its biological activity. Shorter or longer chains could lead to reduced or altered activity.
Unsaturation The presence and position of double bonds are critical for the olfactory properties of damascones. wikipedia.orgThe double bond at the C4 position of the octenal chain is crucial for the specific biological activity of the molecule. Its removal or relocation would likely alter its profile.
Branching Small alkyl branches on an alkyl chain can sterically interfere with hydrophobic residues in a binding site. nih.govThe linear nature of the octenal chain in the parent structure may be optimal for fitting into its target receptor. Introduction of branching could decrease activity.

Role of the Aldehyde Functional Group in Molecular Recognition and Reactivity

The aldehyde functional group is a key pharmacophore in this compound, playing a central role in its molecular recognition and reactivity. Aldehydes are known to be reactive and can participate in various biological interactions. nih.gov

In the context of olfaction, the aldehyde group is essential for the activation of specific odorant receptors. frontiersin.org It can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand within a receptor's binding pocket. nih.gov Furthermore, some research suggests that for certain aldehyde-specific receptors, the aldehyde may be detected through its hydrated form, a geminal diol. frontiersin.orgresearchgate.net This transformation from an aldehyde to a gem-diol could be a key step in receptor activation. researchgate.net

The aldehyde group's reactivity also means it can potentially form covalent bonds with nucleophilic residues, such as lysine (B10760008), in a receptor, forming a Schiff base. nih.govthegoodscentscompany.com This covalent interaction would lead to a more stable and prolonged activation of the receptor.

The table below outlines the potential roles of the aldehyde group in the biological activity of this compound.

Interaction TypeDescriptionSignificance for Biological Activity
Hydrogen Bonding The oxygen atom of the aldehyde can act as a hydrogen bond acceptor with donor groups in a receptor. nih.govCrucial for the initial binding and orientation of the molecule within the receptor active site.
Gem-diol Formation The aldehyde can react with water to form a 1,1-geminal-diol, which may be the actual activating ligand for some receptors. frontiersin.orgresearchgate.netProvides a unique chemical signature for aldehyde recognition and discrimination by specific receptors.
Schiff Base Formation The aldehyde can react with primary amine groups (e.g., from lysine residues) in a receptor to form a covalent imine linkage. nih.govthegoodscentscompany.comLeads to a strong, potentially irreversible binding, which could result in potent and sustained biological activity.

Stereochemical Implications and Chirality in this compound's Biological Activity

The structure of this compound contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Stereochemistry is a critical factor in the biological activity of many molecules, as biological receptors are themselves chiral and often exhibit a high degree of stereoselectivity.

The specific three-dimensional arrangement of the atoms in each stereoisomer will determine how well it can fit into the binding site of a receptor. It is highly probable that different stereoisomers of this compound will exhibit different biological activities, with one isomer potentially being significantly more active than the others.

For example, in related terpene compounds, different enantiomers can have distinct odors and biological effects. The (R)-enantiomer of terpinen-4-ol is one of the stereoisomers of this compound. thegoodscentscompany.com This highlights the importance of chirality in determining the biological properties of molecules with similar structural frameworks.

Due to the lack of specific studies on the individual stereoisomers of this compound, the following table provides a general overview of the expected implications of its chirality.

Stereochemical AspectGeneral PrincipleInferred Implication for this compound
Enantioselectivity Biological receptors are chiral and will interact differently with each enantiomer of a chiral molecule.The different enantiomers of this compound are expected to have varying potencies and potentially different types of biological activity. One enantiomer may be a potent agonist, while the other could be less active or even an antagonist.
Diastereoselectivity Diastereomers have different physical properties and three-dimensional shapes, leading to different interactions with receptors.The diastereomers of this compound will likely exhibit distinct biological activity profiles due to their different spatial arrangements of the cyclohexene ring and the octenal chain.

Mechanistic Investigations of 7 4 Methyl 3 Cyclohexen 1 Yl Oct 4 Enal S Molecular Interactions

Identification and Characterization of Potential Biological Targets and Pathways

There are currently no publicly accessible scientific studies that identify or characterize any potential biological targets or pathways for 7-(4-methyl-3-cyclohexen-1-yl)oct-4-enal.

No protein-ligand interaction studies for this compound have been published in the scientific literature. This indicates a lack of data on which proteins, if any, this compound binds to and the nature of such interactions.

Information regarding the modulation of any cellular pathways by this compound is not available. Research has not yet explored whether this compound stimulates or inhibits any known signaling or metabolic pathways within cells.

Molecular Docking and Dynamics Simulations for Binding Mode Predictions

A search of the scientific literature did not yield any studies on molecular docking or molecular dynamics simulations involving this compound. Consequently, there are no computational predictions regarding its potential binding modes with any biological macromolecules.

Biochemical and Biophysical Techniques for Elucidating Compound-Target Interactions

There is no published research utilizing biochemical or biophysical techniques to investigate the interactions between this compound and any potential biological targets.

Omics-based Approaches (e.g., Proteomics, Metabolomics) in Mechanistic Discovery

No studies employing omics-based approaches such as proteomics, metabolomics, genomics, or transcriptomics to elucidate the mechanism of action of this compound have been reported. Such studies would be instrumental in providing a broad, unbiased view of the molecular changes induced by this compound in a biological system.

Synthesis and Characterization of 7 4 Methyl 3 Cyclohexen 1 Yl Oct 4 Enal Derivatives and Analogues

Rational Design Principles for Novel 7-(4-Methyl-3-cyclohexen-1-yl)oct-4-enal Analogues

The rational design of novel analogues of this compound is guided by the goal of enhancing specific biological activities, such as antioxidant or anti-inflammatory effects, which have been suggested for the parent compound. ontosight.ai The core structure, featuring a 4-methyl-3-cyclohexen-1-yl ring linked to an oct-4-enal chain, presents several opportunities for modification.

Key design principles often revolve around established structure-activity relationships (SAR) for similar bioactive molecules. For instance, in many sesquiterpene lactones, the presence of α,β-unsaturated carbonyl groups, like the enal functionality in the target molecule, is crucial for their biological effects, often through Michael-type addition reactions with biological nucleophiles. researchgate.netresearchgate.net Therefore, a primary design strategy involves modifying the reactivity of this enal moiety.

Furthermore, the design process for novel analogues may involve computational methods such as molecular docking. By identifying potential biological targets, researchers can design modifications to the this compound scaffold that optimize its binding affinity and selectivity for a specific protein or receptor. The combination of pseudo-natural product design and ring distortion strategies has also been a successful approach in creating structurally and biologically diverse sesquiterpenoid-like molecules. nih.gov

Synthetic Strategies for Structural Modifications and Functionalization of the Core Scaffold

The synthesis of this compound and its analogues typically involves multi-step reaction sequences. ontosight.ai The core scaffold can be constructed through various established organic chemistry reactions.

One common approach to forming the carbon-carbon bonds necessary for the octenal chain is the Wittig reaction . ontosight.ai This method allows for the stereoselective formation of the double bond within the chain. Another powerful tool is the Grignard reaction , which can be used to introduce the octenal side chain to the cyclohexene (B86901) ring. For example, the synthesis of the related compound γ-bisabolene utilizes a Grignard reagent, 2-methyl-2-butenyl magnesium bromide, in a nucleophilic addition to 2-(4-methyl-3-ene-1-cyclohexyl) propionaldehyde. google.com A similar strategy could be adapted for the synthesis of this compound.

Functionalization of the core scaffold can be achieved through a variety of reactions targeting specific parts of the molecule:

Modification of the Aldehyde Group: The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to other functional groups such as oximes or hydrazones. These modifications can dramatically alter the biological activity of the resulting analogue.

Alterations to the Cyclohexene Ring: The double bond in the cyclohexene ring can be subjected to reactions like epoxidation, dihydroxylation, or hydrogenation. For instance, the epoxidation of a similar secoandrostane derivative followed by ring-opening has been shown to yield compounds with interesting biological activities. nih.gov

Chain Length Modification: The length of the octenal chain can be varied using standard homologation techniques to investigate the impact of chain length on biological efficacy.

The synthesis of a library of such analogues allows for a systematic exploration of the chemical space around the parent compound.

Comparative Analysis of Biological Activities and Structure-Property Relationships in Analogues

A critical aspect of developing novel bioactive compounds is the comparative analysis of their biological activities and the elucidation of structure-property relationships. While specific comparative data for a wide range of this compound analogues is not extensively reported in publicly available literature, general principles from related sesquiterpenoids can be extrapolated.

The anti-inflammatory activity of sesquiterpenoids is a well-documented area of research. For many sesquiterpene lactones, the presence of an α-methylene-γ-lactone moiety is a key determinant of their ability to inhibit the transcription factor NF-κB, a central mediator of inflammation. acs.org It is plausible that the α,β-unsaturated aldehyde in this compound and its analogues could function as a Michael acceptor, similarly influencing inflammatory pathways.

A hypothetical study could involve synthesizing a series of analogues with systematic variations and evaluating their effects on inflammatory markers in cell-based assays. For example, analogues with a saturated aldehyde, a primary alcohol, or a carboxylic acid in place of the enal could be compared to the parent compound to assess the importance of the Michael acceptor functionality.

Hypothetical Biological Activity Data for this compound Analogues

AnalogueModification from Parent CompoundHypothetical Anti-inflammatory Activity (IC50, µM)Hypothetical Antioxidant Capacity (TEAC)
Parent Compound This compound15.51.2
Analogue 1 Reduction of aldehyde to alcohol> 1000.8
Analogue 2 Oxidation of aldehyde to carboxylic acid50.21.0
Analogue 3 Saturation of the C4-C5 double bond35.81.1
Analogue 4 Epoxidation of the cyclohexene double bond22.11.5
Analogue 5 Introduction of a hydroxyl group on the cyclohexene ring18.91.7

This table is for illustrative purposes only and is based on general principles of structure-activity relationships for similar compounds. TEAC = Trolox Equivalent Antioxidant Capacity.

From this hypothetical data, one could infer that both the aldehyde functionality and the C4-C5 double bond are important for anti-inflammatory activity, suggesting the role of the enal moiety as a Michael acceptor. Modifications to the cyclohexene ring, such as epoxidation or hydroxylation, might also modulate activity, potentially by altering binding interactions with a biological target.

Exploration of New Chemical Space through Derivatization of this compound

The derivatization of this compound opens up new avenues for exploring chemical space and discovering analogues with novel or improved properties. This exploration can be guided by the desire to find compounds with different therapeutic applications or to develop tool compounds for studying biological pathways.

One approach is the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacophores. For instance, linking the scaffold to a known anti-cancer agent could lead to a new compound with a dual mechanism of action.

Another strategy involves the use of modern synthetic methodologies to create more complex and diverse structures. For example, multicomponent reactions could be employed to rapidly generate a library of derivatives with a wide range of functional groups. The application of bio-catalysis, using enzymes to perform specific transformations on the core scaffold, can also lead to the creation of novel and stereochemically complex analogues that are difficult to access through traditional chemical synthesis.

Computational and Theoretical Chemistry Studies on 7 4 Methyl 3 Cyclohexen 1 Yl Oct 4 Enal

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule like 7-(4-Methyl-3-cyclohexen-1-yl)oct-4-enal. scienceopen.comyoutube.com These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule. scienceopen.com

Electronic Structure and Reactivity

The electronic structure dictates the molecule's stability, geometry, and reactivity. Key parameters obtained from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For an unsaturated aldehyde like this compound, the aldehyde group and the carbon-carbon double bond are expected to be the primary sites of reactivity.

Calculations can also generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface. These maps help identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, predicting how the molecule will interact with other reagents. The aldehyde group, for instance, would show a significant electron-deficient region around the carbonyl carbon, making it susceptible to nucleophilic attack. researchgate.net

Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic data, which are crucial for the identification and characterization of the compound. imperial.edubritannica.com

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. fiveable.me This allows for the assignment of characteristic peaks to specific functional groups, such as the C=O stretching of the aldehyde and the C=C stretching of the cyclohexene (B86901) ring and the octenal chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be calculated. imperial.edu These predictions, when compared with experimental data, are invaluable for structural elucidation. The calculations are based on the magnetic shielding experienced by each nucleus, which is determined by its local electronic environment. britannica.com

UV-Vis Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. For this compound, these transitions would likely involve the π electrons of the double bonds and the non-bonding electrons of the oxygen atom.

A hypothetical table of predicted spectroscopic data for this compound is presented below.

Spectroscopic Data Predicted Value Associated Functional Group/Structural Feature
IR Stretching (cm⁻¹) ~1725-1740C=O (Aldehyde)
~1640-1680C=C (Alkene)
~2720, ~2820C-H (Aldehyde)
¹H NMR (ppm) ~9.4-9.8Aldehyde proton (-CHO)
~5.0-5.8Vinylic protons (-CH=CH-)
~0.8-2.5Alkyl and allylic protons
¹³C NMR (ppm) ~190-200Carbonyl carbon (C=O)
~120-140Alkene carbons (C=C)
~10-60Alkyl carbons

Molecular Dynamics Simulations in Various Environments (e.g., solvent, membranes)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique allows for the investigation of how this compound behaves in different chemical environments, such as in a solvent or when interacting with a biological membrane. nih.govresearchgate.net

Behavior in Solvents

MD simulations can model the interactions between the solute molecule and solvent molecules, providing insights into solubility, diffusion, and conformational changes. acs.orgnih.gov By simulating this compound in various solvents (e.g., water, ethanol (B145695), oils), one can predict its solubility and how its three-dimensional shape might change. This is particularly relevant for its application in perfumery, where its behavior in different formulations is crucial. The simulations track the trajectory of each atom based on a force field, which describes the potential energy of the system. acs.org

Interaction with Membranes

The interaction of small organic molecules with cell membranes is a key area of study in toxicology and pharmacology. nih.govmdpi.com MD simulations can be used to model the interaction of this compound with a lipid bilayer, which serves as a model for a cell membrane. nih.gov These simulations can predict whether the molecule is likely to adsorb onto the membrane surface or permeate into the hydrophobic core. researchgate.net This information is critical for understanding its potential biological activity and bioavailability.

A hypothetical summary of MD simulation findings is shown in the table below.

Simulation Environment Predicted Behavior Implication
Water Low solubility, aggregation of moleculesSuggests hydrophobic nature
Ethanol High solubility, flexible conformationsGood solvent for fragrance applications
Lipid Bilayer Partitioning into the hydrophobic corePotential for skin absorption and interaction with cellular components

Prediction of Chemical Transformations and Reaction Mechanisms

Computational chemistry can be used to explore the potential chemical reactions that this compound might undergo. chemrxiv.orgcsmres.co.uk By mapping the potential energy surface (PES) for a given reaction, chemists can identify the most likely reaction pathways, including transition states and intermediates. scienceopen.com

Common transformations for an unsaturated aldehyde include:

Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid.

Reduction: The aldehyde can be reduced to a primary alcohol, and the carbon-carbon double bonds can be hydrogenated.

Nucleophilic Addition: The electrophilic carbonyl carbon can be attacked by nucleophiles.

Pericyclic Reactions: The conjugated system could potentially participate in reactions like Diels-Alder cycloadditions.

Quantum chemical calculations can determine the activation energies for these different pathways, allowing for a prediction of which reactions are most favorable under specific conditions. rsc.org This is valuable for understanding its stability and potential degradation pathways, as well as for designing synthetic routes to related compounds.

In Silico Screening and De Novo Design for Related Compounds

Computational methods are increasingly used in the design of new molecules with specific properties, a process known as computer-aided molecular design (CAMD). researchgate.netrsc.org

In Silico Screening

In silico screening involves the use of computational methods to search large virtual libraries of compounds to identify those with desired properties. nih.govrsc.org For instance, if the goal is to find other molecules with a similar scent profile to this compound, quantitative structure-activity relationship (QSAR) models can be developed. nih.govacs.org These models correlate structural features of molecules with their olfactory properties. acs.org By screening a database of virtual compounds with a validated QSAR model, new potential fragrance ingredients can be identified. nih.gov

De Novo Design

De novo design is a more advanced computational approach where new molecular structures are generated from scratch based on a set of desired properties. arxiv.org For fragrance applications, algorithms can be used to build molecules that are predicted to have a specific scent, while also optimizing for other properties like vapor pressure and stability. mdpi.com Machine learning and artificial intelligence are becoming increasingly important in this field, enabling the design of novel fragrance molecules with a higher probability of success. acs.org

Advanced Analytical Techniques for Research on 7 4 Methyl 3 Cyclohexen 1 Yl Oct 4 Enal

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography is the cornerstone for assessing the purity of 7-(4-methyl-3-cyclohexen-1-yl)oct-4-enal and for its separation from complex mixtures. The selection of the appropriate chromatographic technique is contingent on the compound's volatility and polarity.

Due to the volatile nature of many aldehydes, Gas Chromatography (GC) is a primary technique for analysis. The development of a robust GC method for this compound would involve careful optimization of several parameters. A non-polar or mid-polar capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, would likely provide good separation of the target compound from its isomers and related impurities.

For High-Performance Liquid Chromatography (HPLC), which is suitable for less volatile or thermally labile compounds, a reversed-phase approach is typically employed. An octadecylsilyl (C18) column is a common choice, offering effective separation based on hydrophobicity. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water.

Table 1: Illustrative GC and HPLC Method Parameters for the Analysis of this compound

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
ColumnCapillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phaseReversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase/Carrier GasHelium or Hydrogen at a constant flow rate (e.g., 1 mL/min)Gradient elution with Acetonitrile and Water
Injector Temperature250 °CAmbient or controlled (e.g., 25 °C)
Oven Temperature ProgramInitial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 minNot Applicable
DetectorFlame Ionization Detector (FID)UV Detector at a wavelength of 220 nm

Hyphenated Techniques in Complex Matrix Analysis

When analyzing this compound in complex samples, such as biological fluids or environmental extracts, the selectivity of a single chromatographic method may be insufficient. Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable in these scenarios.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of GC with the definitive identification power of MS. For this compound, GC-MS can provide a mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification even in the presence of co-eluting substances. The fragmentation pattern observed in the mass spectrum can also yield valuable structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for compounds that are not amenable to GC analysis. The development of an LC-MS method would involve interfacing an HPLC system with a mass spectrometer. Atmospheric pressure ionization sources, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be utilized to generate ions from the analyte before they enter the mass analyzer.

Table 2: Representative Mass Spectrometry Parameters for the Analysis of this compound

ParameterGC-MSLC-MS
Ionization ModeElectron Ionization (EI)Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Ionization Energy70 eVNot Applicable
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)Quadrupole, Time-of-Flight (TOF), or Orbitrap
Scan Range (m/z)40-400100-500
Source Temperature230 °CDependent on the specific source (e.g., 120 °C for ESI)

Quantitative Analysis Methodologies in Biological and Chemical Systems

The quantification of this compound in various systems is critical for understanding its behavior, efficacy, and potential impact. The development of a robust quantitative method requires careful validation to ensure accuracy, precision, and reliability.

For quantitative analysis, a calibration curve is typically constructed using standards of known concentrations. An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is often added to all samples and standards to correct for variations in sample preparation and instrument response.

The choice of analytical technique for quantification depends on the required sensitivity and the complexity of the matrix. For trace-level quantification in complex biological matrices, selected ion monitoring (SIM) mode in GC-MS or selected reaction monitoring (SRM) mode in LC-MS/MS is often employed. These techniques offer enhanced sensitivity and selectivity by monitoring only specific mass-to-charge ratios characteristic of the target analyte.

Table 3: Key Parameters for a Quantitative LC-MS/MS Method

ParameterDescription
Precursor Ion (Q1)The mass-to-charge ratio of the molecular ion of this compound.
Product Ion (Q3)A specific fragment ion generated from the precursor ion in the collision cell.
Collision EnergyThe energy applied to induce fragmentation of the precursor ion.
Internal StandardA deuterated analog of the analyte or a structurally similar compound.
Limit of Detection (LOD)The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ)The lowest concentration of the analyte that can be accurately and precisely quantified.

Future Research Directions and Emerging Academic Applications for 7 4 Methyl 3 Cyclohexen 1 Yl Oct 4 Enal

Integration with Advanced Materials Science and Polymer Chemistry Research

The bifunctional nature of 7-(4-methyl-3-cyclohexen-1-yl)oct-4-enal, possessing both a reactive aldehyde group and a polymerizable alkene within its octenal chain, makes it a candidate for the development of novel polymers and advanced materials.

Future research should focus on its potential as a monomer or a co-monomer in polymerization reactions. The aldehyde group can be used in polycondensation reactions with diols or diamines to create polyacetals and polyimines, respectively. numberanalytics.com The presence of the long aliphatic chain and the bulky cyclohexene (B86901) moiety could impart unique properties to these polymers, such as increased hydrophobicity, altered thermal stability, and specific mechanical characteristics. numberanalytics.com

Furthermore, the aldehyde can act as a reactive site for the functionalization or cross-linking of existing polymers. numberanalytics.com Polymers with pendant aldehyde groups can be created through free radical polymerization of the unsaturated aldehyde itself. numberanalytics.com These functional polymers could serve as platforms for grafting other molecules, creating materials for coatings, adhesives, or drug delivery systems. The exploration of its role in "click chemistry" reactions, such as oxime formation, could lead to the synthesis of precisely structured polymers. numberanalytics.com

Table 1: Potential Polymer Research Applications

Research AreaProposed Role of this compoundPotential Polymer TypeAnticipated Properties
Monomer SynthesisCo-monomer in polycondensationPolyacetals, PolyiminesEnhanced thermal stability, hydrophobicity
Polymer FunctionalizationGrafting onto existing polymer backbonesFunctionalized polymersReactive surfaces for sensors or biocompatible materials
Cross-linking AgentCovalent cross-linking of polymer chainsThermoset materialsIncreased mechanical strength and solvent resistance

Exploration in Chemo-enzymatic and Biocatalytic Synthesis Approaches

The synthesis of complex molecules like this compound often involves multiple steps. ontosight.ai Chemo-enzymatic and biocatalytic methods offer pathways to produce such compounds with high selectivity and under environmentally benign conditions. mdpi.comacs.org These approaches are particularly valuable in fragrance and pharmaceutical industries, where the chirality and purity of a compound are critical.

Future research could establish a chemo-enzymatic cascade for the synthesis of specific stereoisomers of this compound. This could involve a chemical step, such as a Heck coupling, to form the carbon skeleton, followed by enzymatic reactions for selective reductions. mdpi.com For instance, a carboxylic acid precursor could be reduced to the target aldehyde using a Carboxylate Reductase (CAR), an enzyme known to act on a broad range of substrates. nih.gov Subsequently, if a more saturated analogue were desired, an Ene-Reductase could be employed to selectively reduce the carbon-carbon double bond in the octenal chain. researchgate.net The development of such cascades would be a significant step towards sustainable and efficient production. researchgate.net

Biocatalytic C-C bond formation is another promising avenue. nih.gov Enzymes like aldolases or Thiamine Diphosphate (ThDP)-dependent enzymes could potentially be engineered to construct the carbon backbone of the molecule, offering high stereocontrol. acs.orgrsc.org

Table 2: Proposed Biocatalytic Synthesis Strategies

Catalytic StepEnzyme ClassPotential TransformationBenefit
Aldehyde FormationCarboxylate Reductase (CAR)Reduction of a corresponding carboxylic acid to the aldehydeHigh selectivity, mild conditions. nih.gov
Stereoselective C-C Bond FormationAldolase / ThDP-dependent enzymesAsymmetric synthesis of the carbon skeletonHigh enantiomeric purity. acs.orgrsc.org
Double Bond ReductionEne-ReductaseSelective hydrogenation of the C=C bond in the chainControl over saturation and chirality. researchgate.net

Application in Chemical Probing and Bio-orthogonal Chemistry

Bio-orthogonal chemistry involves reactions that occur in living systems without interfering with native biochemical processes. wikipedia.org The aldehyde functionality of this compound makes it a potential chemical reporter group for such applications. nih.gov Aldehydes are attractive for this purpose due to their small size and absence in many biological polymers. thermofisher.com

Research could be directed towards using this molecule as a bio-orthogonal probe. The aldehyde group can react with specific nucleophiles like hydrazines or aminooxy compounds to form stable hydrazone or oxime linkages, respectively. biosyn.comacs.org This allows for the specific labeling of biomolecules that have been modified to carry a hydrazine (B178648) or aminooxy group. While aldehyde-based bio-orthogonal reactions can be slow and pH-dependent, they are particularly useful for extracellular applications. nih.govnih.gov The large, hydrophobic structure of this compound might be leveraged to probe lipid-rich environments like cell membranes.

Furthermore, the molecule itself could be functionalized with a reporter tag (e.g., a fluorophore or biotin) and used to detect biomolecules that have been engineered to display a bio-orthogonal reactive partner. researchgate.net Research into reaction kinetics and optimization, perhaps through the development of catalysts or structural modification of the aldehyde probe, would be necessary to enhance its utility in complex biological systems. researchgate.netnih.gov

Unexplored Biological System Interactions and Ecochemical Roles

The structure of this compound is reminiscent of sesquiterpenoids, a large class of natural products known for their diverse biological activities. nih.govmdpi.com Many sesquiterpenoid aldehydes exhibit potent antimicrobial, anti-inflammatory, and insecticidal properties. nih.govnih.gov This structural similarity suggests that this compound may possess currently unknown biological activities.

A crucial area for future research is the systematic screening of this compound for various biological effects. Studies could investigate its potential as an antifungal or antibacterial agent, drawing parallels from naturally occurring volatile antifungal sesquiterpene aldehydes. nih.gov Its anti-inflammatory potential could be assessed in cellular models, a common activity for eudesmane-type sesquiterpenoids. nih.gov

In the context of ecochemical roles, many terpenoids function as pheromones, defensive compounds, or allelochemicals in plant-insect and plant-microbe interactions. Investigating whether this compound can influence insect behavior or inhibit the growth of plant pathogens could uncover applications in agriculture or as a tool for ecological studies.

Identification of Knowledge Gaps and Prioritization of Future Research Endeavors

The current body of knowledge on this compound is minimal, presenting a wide-open field for fundamental and applied research. The primary knowledge gap is the near-complete absence of empirical data regarding its reactivity, properties, and biological functions.

Based on the potential applications outlined, the following research endeavors should be prioritized:

Development of Stereoselective Synthesis: Establishing efficient chemical and, particularly, chemo-enzymatic routes to access different stereoisomers of the molecule is fundamental. mdpi.com This will enable the systematic study of structure-activity relationships, which is critical for both fragrance and potential pharmaceutical applications. researchgate.net

Polymer Chemistry Exploration: A systematic investigation into its polymerization behavior, both as a monomer and as a functionalizing agent, is needed. numberanalytics.com This includes characterizing the resulting polymers' mechanical, thermal, and chemical properties to assess their potential for new materials.

Biological Activity Screening: A comprehensive screening program to evaluate its antimicrobial, anti-inflammatory, cytotoxic, and insecticidal activities is essential. nih.govnih.gov This would be the first step in uncovering any potential therapeutic or agricultural value.

Bio-orthogonal Reactivity Studies: Quantifying the kinetics and stability of its ligation reactions with bio-orthogonal partners (hydrazines, aminooxy compounds) under physiological conditions is necessary to validate its potential as a chemical probe. nih.govnih.gov

Addressing these knowledge gaps will provide the foundational data required to unlock the academic and industrial potential of this intriguing, yet understudied, chemical compound.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 7-(4-Methyl-3-cyclohexen-1-yl)oct-4-enal, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis requires careful selection of catalysts, solvent systems, and temperature control. For example, anhydrous potassium carbonate (K₂CO₃) is commonly used as a base in analogous aldol condensations or alkylation reactions. Reaction monitoring via TLC or spectroscopic methods (e.g., IR for carbonyl groups) is essential. Purification via recrystallization (ethanol/water systems) or column chromatography can isolate the product. Optimization involves varying molar ratios (e.g., 1.2:1 reagent excess) and reflux durations (6–12 hours) to maximize yield .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratory setups?

  • Methodological Answer : Standardize protocols by controlling variables such as stirring rate, solvent purity, and inert atmosphere (e.g., nitrogen). Use factorial design to identify critical factors (e.g., temperature, catalyst loading) and validate reproducibility through triplicate runs. Statistical tools like ANOVA can assess inter-lab variability .

Advanced Research Questions

Q. How can quantum chemical calculations and reaction path search methods improve the design of synthetic routes for this compound?

  • Methodological Answer : Computational tools (e.g., density functional theory) predict transition states and regioselectivity for cyclohexenyl-aldehyde systems. For instance, ICReDD’s approach combines quantum calculations with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst choice). This reduces trial-and-error experimentation by 30–50% .

Q. What statistical experimental designs are most effective for optimizing multi-step reactions involving this compound?

  • Methodological Answer : Orthogonal arrays (Taguchi method) or central composite designs (CCD) minimize experimental runs while evaluating interactions between factors (e.g., temperature, pH, reagent stoichiometry). For example, a 3² factorial design can optimize yield and enantiomeric purity in asymmetric syntheses .

Q. How should researchers resolve contradictions in kinetic data from divergent catalytic systems (e.g., homogeneous vs. heterogeneous catalysts)?

  • Methodological Answer : Apply sensitivity analysis to identify variables causing discrepancies (e.g., diffusion limitations in heterogeneous catalysis). Validate hypotheses via in-situ spectroscopy (e.g., FTIR for intermediate detection) or microkinetic modeling. Cross-reference computational predictions with experimental Arrhenius plots .

Q. What AI-driven strategies can accelerate reaction optimization and scale-up for this compound?

  • Methodological Answer : Machine learning models trained on historical reaction data predict optimal conditions (e.g., solvent/catalyst pairs). Tools like COMSOL Multiphysics integrated with AI enable real-time simulation of mass/heat transfer during scale-up. Autonomous laboratories implement closed-loop optimization, reducing development cycles by 40% .

Data Analysis and Validation

Q. Which regression models are suitable for correlating structural features of this compound with its reactivity?

  • Methodological Answer : Multivariate linear regression (MLR) or partial least squares (PLS) analysis links descriptors (e.g., Hammett σ values, steric parameters) to reaction outcomes (e.g., yield, selectivity). For non-linear relationships, artificial neural networks (ANNs) provide higher accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.